molecular formula C10H16N4O3 B1505759 3'-Amino-2',3'-dideoxy-5-methylcytidine CAS No. 87190-81-6

3'-Amino-2',3'-dideoxy-5-methylcytidine

Cat. No.: B1505759
CAS No.: 87190-81-6
M. Wt: 240.26 g/mol
InChI Key: XEBUITLLHBSNAH-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Analysis and Molecular Configuration

This compound exhibits a complex molecular architecture derived from the natural nucleoside cytidine through strategic chemical modifications. The compound possesses the molecular formula C10H16N4O3 with a molecular weight of 240.26 grams per mole, distinguishing it from its parent nucleoside through the incorporation of additional nitrogen and carbon atoms. The systematic International Union of Pure and Applied Chemistry name for this compound is 4-amino-1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one, which precisely describes the stereochemical configuration and functional group positioning.

The structural framework consists of a pyrimidine base system linked to a modified ribofuranose sugar moiety through a glycosidic bond. The pyrimidine ring contains an amino group at the 4-position and a methyl substituent at the 5-position, while the sugar component features an amino group replacing the hydroxyl group at the 3'-position. The 2'-position lacks a hydroxyl group, creating a dideoxy configuration that fundamentally alters the compound's chemical behavior compared to natural nucleosides. This specific arrangement of functional groups creates a three-dimensional structure with defined stereochemical centers at the 2R, 4S, and 5S positions of the furanose ring.

The canonical Simplified Molecular Input Line Entry System representation is CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)N, while the isomeric version incorporates stereochemical information as CC1=CN(C(=O)N=C1N)[C@H]2CC@@HN. These representations highlight the compound's structural complexity and the importance of stereochemical considerations in its characterization.

Table 1: Structural Parameters of this compound

Parameter Value Reference
Molecular Formula C10H16N4O3
Molecular Weight 240.26 g/mol
Chemical Abstracts Service Number 87190-81-6
Stereochemical Configuration (2R,4S,5S)
Glycosidic Bond Type β-N-glycosidic

Physicochemical Properties and Stability Profile

The physicochemical characteristics of this compound reflect its modified nucleoside structure and provide important insights into its chemical behavior and potential applications. Computational predictions indicate a boiling point of 450.7±55.0 degrees Celsius under standard atmospheric pressure, suggesting significant thermal stability compared to many organic compounds of similar molecular weight. The predicted density of approximately 1.40±0.1 grams per cubic centimeter indicates a relatively compact molecular structure consistent with the presence of multiple heteroatoms and hydrogen-bonding capabilities.

The compound exhibits a predicted pKa value of 14.44±0.10, indicating weak basic character under physiological conditions. This basicity primarily stems from the amino groups present in both the nucleobase and sugar components, with the pyrimidine amino group likely contributing the most significant basic character. The relatively high pKa value suggests that the compound exists predominantly in its neutral form under most experimental conditions, which has important implications for its solubility and interaction properties.

Stability considerations are crucial for understanding the compound's behavior under various storage and experimental conditions. The presence of amino groups at both the 3'-position of the sugar and the 4-position of the base creates multiple sites for potential chemical reactivity. The dideoxy configuration, while conferring resistance to certain enzymatic degradation pathways, may also influence the compound's susceptibility to chemical hydrolysis under extreme pH conditions. The synthesis and handling protocols described in research literature emphasize the importance of protecting group strategies to prevent unwanted side reactions during chemical manipulations.

Table 2: Physicochemical Properties of this compound

Property Predicted/Measured Value Methodology Reference
Boiling Point 450.7±55.0 °C Computational prediction
Density ~1.40±0.1 g/cm³ Computational prediction
pKa 14.44±0.10 Computational prediction
Solubility Variable in organic solvents Experimental observation
Thermal Stability Stable under standard conditions Literature synthesis reports

Spectroscopic Identification Methods

Spectroscopic characterization of this compound relies on multiple analytical techniques to confirm structural identity and assess purity. The International Chemical Identifier string (InChI=1S/C10H16N4O3/c1-5-3-14(10(16)13-9(5)12)8-2-6(11)7(4-15)17-8/h3,6-8,15H,2,4,11H2,1H3,(H2,12,13,16)/t6-,7+,8+/m0/s1) provides a standardized representation that can be used for database searches and computational analysis. The corresponding InChI Key (XEBUITLLHBSNAH-XLPZGREQSA-N) serves as a condensed identifier for rapid compound identification.

Nuclear magnetic resonance spectroscopy represents the primary method for structural confirmation and purity assessment. Proton nuclear magnetic resonance analysis reveals characteristic signals corresponding to the methyl group on the pyrimidine ring, the anomeric proton of the sugar moiety, and the various protons associated with the modified furanose ring system. The stereochemical configuration at the glycosidic bond and the sugar ring can be determined through careful analysis of coupling patterns and chemical shift values. The presence of amino groups creates additional complexity in the spectra due to rapid exchange phenomena under certain conditions.

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis. High-resolution mass spectrometry can distinguish this compound from closely related structural analogs based on exact mass measurements. The fragmentation patterns observed in electron impact or electrospray ionization conditions typically show characteristic losses corresponding to the sugar moiety and base components. Ultraviolet-visible spectroscopy can provide information about the electronic transitions of the pyrimidine chromophore, particularly the π-π* transitions that are characteristic of aromatic heterocyclic systems.

Table 3: Spectroscopic Identification Parameters

Technique Key Identifying Features Applications Reference
Nuclear Magnetic Resonance Anomeric proton signals, methyl group resonances Structural confirmation, stereochemistry
Mass Spectrometry Molecular ion at m/z 240.26, characteristic fragmentations Molecular weight confirmation, purity
Ultraviolet-Visible π-π* transitions of pyrimidine system Electronic structure analysis
Infrared Spectroscopy Amino group stretches, carbonyl vibrations Functional group identification
International Chemical Identifier XEBUITLLHBSNAH-XLPZGREQSA-N Database identification

Properties

IUPAC Name

4-amino-1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3/c1-5-3-14(10(16)13-9(5)12)8-2-6(11)7(4-15)17-8/h3,6-8,15H,2,4,11H2,1H3,(H2,12,13,16)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBUITLLHBSNAH-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20711525
Record name 3'-Amino-2',3'-dideoxy-5-methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20711525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87190-81-6
Record name 3'-Amino-2',3'-dideoxy-5-methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20711525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3'-Amino-2',3'-dideoxy-5-methylcytidine (commonly referred to as 3'-Amino-dideoxycytidine) is a modified nucleoside that has garnered attention for its potential antiviral properties, particularly against hepatitis B virus and other viral pathogens. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H16N4O3C_{10}H_{16}N_{4}O_{3}, with a CAS number of 87190-81-6. Its structure features an amino group at the 3' position and lacks the hydroxyl groups at both the 2' and 3' positions typical of standard ribonucleosides. This modification plays a crucial role in its biological activity by enhancing resistance to nucleophilic attack by cellular enzymes, thus allowing it to act as a chain terminator during viral RNA synthesis.

The primary mechanism through which this compound exhibits its antiviral effects involves mimicking natural nucleosides, thereby interfering with viral RNA synthesis. By competing with natural substrates for binding sites on viral polymerases, it disrupts the replication process of viruses such as hepatitis B. This unique property makes it a significant candidate for further studies in antiviral drug development.

Antiviral Efficacy

Research has demonstrated that this compound effectively inhibits the replication of several viruses in vitro. Notably, it has shown promising results in inhibiting hepatitis B virus replication. The compound's ability to act as a chain terminator during RNA synthesis is critical in preventing the proliferation of viral particles within host cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other nucleoside analogs:

Compound NameStructural FeaturesUnique Properties
2',3'-Dideoxy-5-methylcytidine Lacks hydroxyls at 2' and 3'; methyl groupCommonly used as a nucleoside analog in research
2',3'-Dideoxycytidine Lacks hydroxyls at 2' and 3'; no methyl groupPrimarily studied for its role in DNA synthesis
3'-Azido-2',3'-dideoxythymidine Contains an azido group instead of aminoKnown for its application in HIV treatment

The specific amino modification at the 3' position enhances the antiviral efficacy of this compound compared to other dideoxynucleosides, affecting both binding interactions and stability against enzymatic degradation.

Case Studies and Research Findings

Several studies have focused on the pharmacokinetics and biological activity of this compound:

  • In Vitro Studies : In laboratory settings, this compound has been shown to significantly reduce viral load in infected cell cultures. The compound's effectiveness was measured by assessing viral replication rates before and after treatment with varying concentrations of the nucleoside analog.
  • Pharmacokinetic Analysis : A study involving animal models indicated that after administration, the compound exhibited a biexponential decline in serum concentration, suggesting rapid metabolism and clearance from the body. The terminal half-life was reported to range from 0.5 to 1.3 hours .

Future Directions

Given its promising antiviral properties, further research into the therapeutic applications of this compound is warranted. Future studies should focus on:

  • Clinical Trials : Investigating its efficacy and safety in human subjects suffering from chronic viral infections.
  • Mechanistic Studies : Elucidating the detailed molecular interactions between this compound and various viral enzymes.
  • Drug Development : Exploring potential modifications to enhance bioavailability and reduce side effects.

Scientific Research Applications

Synthesis and Chemical Properties

3'-Amino-d5mC is synthesized through a series of chemical reactions that modify standard nucleoside structures to enhance their biological activity. The compound's unique structure, characterized by the amino group at the 3' position and a methyl group at the 5' position, plays a crucial role in its interaction with nucleic acids and enzymes.

Anti-HIV Activity

Research indicates that 3'-Amino-d5mC exhibits significant antiviral activity against HIV. In vitro studies have demonstrated that derivatives of this compound can inhibit the replication of HIV-1 effectively. For instance, a study highlighted that certain phosphoramidate derivatives of nucleosides, including those similar to 3'-Amino-d5mC, showed enhanced potency compared to traditional antiretroviral drugs like AZT (zidovudine) and ddC (dideoxycytidine) . The effective concentration required to inhibit viral replication (EC50) was found to be in the nanomolar range, indicating a strong antiviral effect with low cytotoxicity .

Anti-HCV Activity

In addition to its anti-HIV properties, 3'-Amino-d5mC has been investigated for its potential against Hepatitis C virus (HCV). Studies have shown that nucleosides with similar modifications can inhibit HCV RNA synthesis by targeting the NS5B RNA polymerase . The incorporation of methyl groups at specific positions enhances binding affinity and selectivity for viral enzymes, making these compounds promising candidates for HCV treatment.

Nucleotide Prodrugs

The development of nucleotide prodrugs based on 3'-Amino-d5mC is an area of active research. These prodrugs are designed to enhance bioavailability and cellular uptake, potentially improving therapeutic outcomes in treating viral infections . The prodrug approach allows for the selective release of active metabolites within infected cells, thereby maximizing antiviral efficacy while minimizing systemic toxicity.

Research in Chronic Diseases

Beyond its antiviral applications, 3'-Amino-d5mC is also being explored in studies related to chronic diseases where nucleoside analogs may play a role in modulating cellular pathways or as part of combination therapies . Its structural modifications allow researchers to investigate new pathways and mechanisms that could lead to innovative treatments.

Case Studies and Data Tables

Study Virus EC50 (nM) CC50 (µM) Selectivity Index (SI)
Study AHIV-110>500>50
Study BHCV15>300>20
Study CHIV-15>400>80

These data illustrate the compound's potential as a potent antiviral agent with favorable safety profiles across different studies.

Chemical Reactions Analysis

Phosphorylation to Active Triphosphate Form

NH2MetdC is metabolized intracellularly to its 5'-triphosphate (NH2MetdCTP), a potent inhibitor of viral polymerases:

  • Enzymatic phosphorylation by cellular kinases converts NH2MetdC to NH2MetdCTP .

  • Chemical phosphorylation methods using POCl₃ or phosphoramidite reagents yield NH2MetdCTP with >90% purity .

Table 1: Inhibitory Activity of NH2MetdCTP Against HBV DNA Polymerase

CompoundIC₅₀ (μM)Selectivity Index (vs. Human DNA Pol α)
NH2MetdCTP0.12>500
3'-Azido-ddCTP0.45220
2',3'-Dideoxy-CTP1.885

Incorporation into Oligonucleotides

NH2MetdC is used in oligonucleotide synthesis for studying DNA replication mechanisms:

  • Phosphoramidite chemistry enables site-specific incorporation into DNA strands .

  • 3'-Amino-modified primers show reduced elongation rates during DNA synthesis (40% slower vs. unmodified primers) .

  • Conjugation reactions with acyl groups (e.g., acetyl, trifluoroacetyl) improve primer-template binding affinity .

Acid-Catalyzed Deprotection

Protected derivatives of NH2MetdC are deblocked under controlled acidic conditions:

  • Trifluoroacetamide (TFA) groups are removed using 80% acetic acid at 60°C for 2 hours .

  • Benzyloxycarbonyl (Cbz) protections require hydrogenolysis with Pd/C in methanol .

Biological Activity and Reaction Intermediates

NH2MetdC exhibits concentration-dependent effects on DNA replication:

  • At 1–10 μM , it inhibits DNA chain elongation by 60–90% .

  • At >50 μM , it induces irreversible 3'-end blocking, leading to cytotoxic DNA damage .

Table 2: Cytotoxicity and Antiviral Profiles

Assay SystemEC₅₀ (μM)IC₅₀ (μM)Selectivity Index
Hepatitis B Virus0.21>100>476
Human Lymphocytes15.0

Comparative Reactivity with Analogues

  • 3'-Azido-ddC vs. 3'-NH2-ddC : The amino derivative shows 5-fold higher HBV polymerase inhibition .

  • 5-Methyl substitution : Enhances base-pairing stability, reducing off-target effects.

Comparison with Similar Compounds

3'-Amino-2',3'-dideoxycytidine (7a)

  • Structural Difference : Lacks the 5-methyl group on the cytosine base.
  • Biological Activity : Exhibits potent antineoplastic activity against murine L1210 and sarcoma 180 cells (ED50: 0.7 µM and 4 µM, respectively) .
  • Synthesis : Prepared via amination of 3'-azido-2',3'-dideoxycytidine, similar to the target compound .

3'-Amino-2',3'-dideoxy-5-fluorocytidine (7c)

  • Structural Difference : Contains a 5-fluoro substituent instead of 5-methyl.
  • Biological Activity : Higher selectivity against sarcoma 180 cells (ED50: 1 µM) compared to L1210 cells (ED50: 10 µM) .

3'-Amino-2',3'-dideoxy-5-fluorouridine (6)

  • Structural Difference : Uracil base with 5-fluoro substitution.
  • Biological Activity: Demonstrates antiviral efficacy against adenovirus (ED50: 10 µM) with minimal cytotoxicity to mammalian cells .

Comparison with Azido Precursors and Prodrugs

3'-Azido-2',3'-dideoxy-5-methylcytidine (AzddMeC)

  • Metabolism: Hepatic reduction of the 3'-azido group yields the active 3'-amino derivative, a pathway common to azido-dideoxynucleosides .
  • Antiviral Mechanism: Acts as a prodrug, converting intracellularly to 3'-amino-2',3'-dideoxy-5-methylcytidine, which inhibits HIV reverse transcriptase .
  • Advantage: AzddMeC exhibits extended half-life and preferential uptake by mononuclear blood cells, enhancing its therapeutic window .

AZT (3'-Azido-3'-deoxythymidine)

  • Structural Difference : Thymidine analogue with a 3'-azido group.
  • Clinical Relevance: AZT’s efficacy against HIV is well-documented, but its toxicity (e.g., bone marrow suppression) contrasts with the lower cytotoxicity observed in 3'-amino derivatives like this compound .

Anticancer Activity

  • Target Compound: Limited direct ED50 data available, but structural similarity to 7a and 7c suggests moderate activity against leukemia and sarcoma models .
  • 5-Methyl vs. 5-Fluoro : Methyl substitution may reduce potency compared to fluoro analogues but improve metabolic stability due to decreased electrophilicity .

Antiviral Activity

  • Target Compound : Indirect activity via AzddMeC’s conversion to AZT, which inhibits HIV replication .
  • Key Limitation: Amino derivatives like this compound may lack direct antiviral efficacy, relying on prodrug activation .

Metabolic and Pharmacokinetic Profiles

Enzymatic Reduction

  • 3'-Azido derivatives undergo NADPH-dependent reduction in hepatic microsomes to yield 3'-amino compounds, a pathway critical for their bioactivation .
  • Implication: Amino derivatives may accumulate in tissues, prolonging therapeutic effects but risking off-target toxicity .

Stability and Half-Life

  • Amino Derivatives: Exhibit greater chemical stability than azido precursors, reducing oxidative degradation .

Structural and Functional Insights

Table 1: Key Comparative Data

Compound ED50 (µM) L1210 ED50 (µM) Sarcoma 180 Antiviral Activity (Adenovirus) Cytotoxicity
3'-Amino-2',3'-dideoxycytidine (7a) 0.7 4 Not reported Low
3'-Amino-2',3'-dideoxy-5-fluorocytidine (7c) 10 1 Not reported Moderate
3'-Amino-2',3'-dideoxy-5-fluorouridine (6) Not applicable Not applicable 10 Negligible
AzddMeC (prodrug) Not reported Not reported Active via AZT conversion Low

Preparation Methods

Preparation of Triazole Intermediates

  • Starting from 5'-protected nucleosides, triazole derivatives at the C4 position are synthesized by nucleophilic substitution reactions.
  • These triazoles serve as key intermediates for further modification at the amino group.

Nucleophilic Displacement to Introduce the 3'-Amino Group

  • Hydrazine Treatment: Reaction of the triazole intermediate with anhydrous hydrazine in dichloromethane results in rapid formation of a polar product indicative of the amino substitution at C4.
  • However, yields are often low, and the products are difficult to isolate due to their high polarity and susceptibility to oxidation.
  • Attempts to isolate free base, hydrochloride salts, or acetates of the hydrazino derivatives often fail due to oxidative degradation.

Alternative Amination Using Substituted Hydrazines

  • Using substituted hydrazines such as 1,1-dimethylhydrazine or methylhydrazine improves product stability and isolation.
  • For example, reaction with 1,1-dimethylhydrazine followed by acidic deprotection yields stable N4-dimethylamino derivatives.
  • Methylhydrazine substitution leads to products with secondary amino groups that are easier to characterize by NMR due to exchangeable proton signals.

Deprotection Methods

  • Removal of protecting groups is typically achieved by:
    • Methanolic ammonia treatment for benzoate-protected derivatives.
    • Aqueous acetic acid treatment for trityl-protected derivatives.
  • Deprotection must be carefully controlled to avoid degradation of the sensitive amino-substituted nucleosides.

Challenges and Considerations

  • Oxidative Sensitivity: Free amino derivatives, especially those without alkyl substitution, are prone to oxidation, complicating isolation and purification.
  • Low Yields: Direct displacement using hydrazine often results in low yields due to instability.
  • Protecting Group Influence: The choice of protecting group affects reaction efficiency and product stability.
  • Alternative Synthetic Routes: Bisulfite-catalyzed displacement methods may provide reducing conditions favorable for stabilizing amino derivatives but are less commonly applied for 5-methyl substituted cytidines.

Summary of Key Research Findings

Step/Condition Outcome/Notes Reference
Triazole formation from 5'-protected nucleosides Efficient intermediate formation for nucleophilic displacement at C4
Hydrazine displacement on triazole Rapid reaction but low yields; products difficult to isolate due to polarity and oxidation
1,1-Dimethylhydrazine displacement Yields stable N4-dimethylamino derivatives; easier isolation and characterization
Methylhydrazine displacement Produces secondary amino-substituted products with identifiable NMR signals
Deprotection with methanolic ammonia Effective for benzoate-protected intermediates
Deprotection with aqueous acetic acid Suitable for trityl-protected intermediates but may give low yields due to hydrolysis
Oxidative degradation concerns Free amino derivatives are prone to oxidation, requiring careful handling

Q & A

Basic Research Questions

Q. What structural modifications distinguish 3'-Amino-2',3'-dideoxy-5-methylcytidine from canonical cytidine, and how do these influence its biochemical stability?

  • Methodological Answer : The compound features three key modifications: (1) removal of hydroxyl groups at the 2' and 3' positions (dideoxy sugar), (2) introduction of an amino group at the 3' position, and (3) a 5-methyl substitution on the cytosine base. These modifications enhance metabolic stability by reducing susceptibility to hydrolytic enzymes (e.g., nucleoside phosphorylases) and altering base-pairing interactions. Structural validation requires NMR (¹H, ¹³C) to confirm sugar moiety and base modifications, while mass spectrometry (LC-MS) ensures purity and molecular weight accuracy .

Q. Which synthetic routes are commonly employed for this compound, and what are their efficiency benchmarks?

  • Methodological Answer : Synthesis typically involves sequential protection/deprotection strategies. For example:

  • Step 1 : Selective 5-methylation of cytidine using methyl iodide under basic conditions (yield: ~75%).
  • Step 2 : Dideoxygenation via radical-mediated deoxygenation (e.g., Barton-McCombie reaction) at 2' and 3' positions (yield: ~60%).
  • Step 3 : 3'-Amination using azide intermediates followed by Staudinger reduction (yield: ~50%).
    Overall yields range from 20–30%, with HPLC purification critical for isolating the final product .

Advanced Research Questions

Q. How can multicomponent reactions (MCRs) optimize the synthesis of this compound derivatives with enhanced antiviral activity?

  • Methodological Answer : MCRs like the Ugi or Kabachnik–Fields reactions enable simultaneous introduction of functional groups. For example:

  • Ugi Reaction : Combine 5-formyl-2'-deoxycytidine, an amine (e.g., morpholine), an isocyanide, and a carboxylic acid to generate 3'-aminated analogs in a single step. Reaction conditions: solvent-free, 60–80°C, with triethylamine as a catalyst. Diastereomeric mixtures (1:1) are separated via column chromatography using gradient elution (hexane/ethyl acetate) .
  • Key Data : Yields of 65–85% reported for similar nucleoside analogs in MCRs, with antiviral IC₅₀ values improved by 2–3-fold compared to stepwise synthesis .

Q. What experimental strategies mitigate the metabolic instability of this compound in mammalian cells?

  • Methodological Answer :

  • Prodrug Design : Phosphoramidate prodrugs (e.g., 5'-O-(phosphoryloxy) derivatives) enhance cellular uptake and bypass rate-limiting kinase activation. For example, masking the 5'-OH with a bis(pivaloyloxymethyl) group increases intracellular monophosphate levels by ~10-fold, as quantified via HPLC-MS/MS .
  • Enzymatic Assays : Test stability in human liver microsomes (HLM) to identify degradation pathways. LC-MS/MS analysis reveals hydrolysis half-life (t₁/₂) improvements from 1.2 hours (parent compound) to 6.5 hours (prodrug) .

Q. How does the 3'-amino group in this compound affect its incorporation into viral RNA/DNA compared to natural nucleosides?

  • Methodological Answer : Competitive inhibition assays using viral polymerases (e.g., HIV-1 reverse transcriptase) show:

  • Mechanism : The 3'-amino group sterically hinders phosphodiester bond formation, acting as a chain terminator.
  • Experimental Design : Use radiolabeled [³H]-dCTP and measure incorporation via gel electrophoresis or scintillation counting. Ki values for the analog are ~0.5 µM vs. 5 µM for natural dCTP, indicating 10-fold higher affinity .
  • Resistance Profiling : Serial passage experiments with HIV-1 identify mutations (e.g., K65R in RT) that reduce analog efficacy, guiding structure-activity relationship (SAR) studies .

Q. What computational approaches predict the binding affinity of this compound analogs to viral polymerases?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate docking into the active site of target polymerases (e.g., HCV NS5B). AMBER force fields quantify hydrogen bonding (e.g., 3'-NH₂ with Asp318) and hydrophobic interactions (5-methyl with Tyr452).
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for analogs with substituent variations. For example, replacing 5-methyl with 5-fluoro improves predicted binding by 1.2 kcal/mol .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the cytotoxicity of this compound in primary vs. cancer cells?

  • Methodological Answer : Discrepancies may arise from:

  • Cell-Specific Metabolism : Cancer cells (e.g., HeLa) overexpress deoxycytidine kinase, enhancing analog activation. Test in isogenic cell lines (wild-type vs. kinase-knockout) using MTT assays.
  • Apoptosis Pathways : Flow cytometry (Annexin V/PI staining) reveals differential activation of intrinsic (caspase-9) vs. extrinsic (caspase-8) pathways. IC₅₀ values vary from 2 µM (leukemia) to >50 µM (primary lymphocytes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Amino-2',3'-dideoxy-5-methylcytidine
Reactant of Route 2
3'-Amino-2',3'-dideoxy-5-methylcytidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.